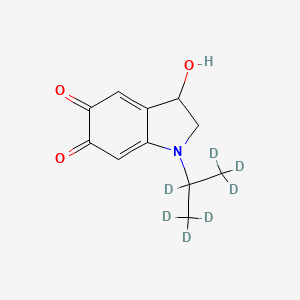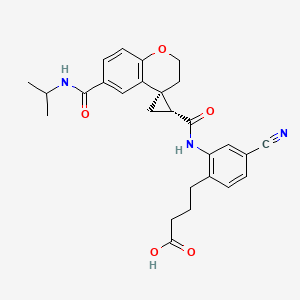![molecular formula C15H18O6 B15142773 (2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This specific compound is characterized by its multiple hydroxyl groups, a methoxy group, and a methyl group, contributing to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the hydroxyl and methoxy groups. The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the hydroxyl groups can yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes
Applications De Recherche Scientifique
(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antidiabetic, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,4aR,10bS)-3,4,8,10-Tetrahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydropyrano[3,2-c]isochromen-6(2H)-one: Another chromene derivative with multiple hydroxyl groups and a pyran ring.
(2R,3R,4aR,10bS)-2,3,7-Trihydroxy-9-methoxy-4a-methyl-1,2,3,4,4a,10b-hexahydro-6H-benzo[c]chromen-6-one: A closely related compound with similar functional groups and structural features.
Uniqueness
The uniqueness of (2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one lies in its specific arrangement of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups, along with its tetrahydrobenzo[c]chromen core, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H18O6 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one |
InChI |
InChI=1S/C15H18O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-4,9-10,12,16-18H,5-6H2,1-2H3/t9-,10+,12+,15+/m0/s1 |
Clé InChI |
HDWRQDAKGPKDFF-PETRGTFGSA-N |
SMILES isomérique |
C[C@@]12C[C@H]([C@@H](C[C@H]1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O |
SMILES canonique |
CC12CC(C(CC1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


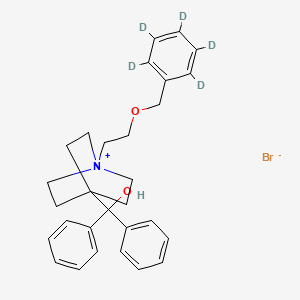

![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)
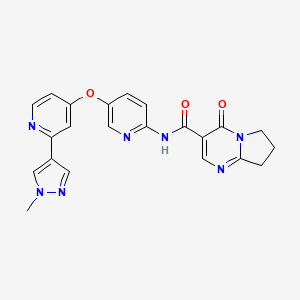

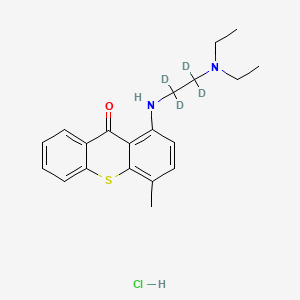

![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)


![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
